molecular formula C16H14N2OS2 B3277629 N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE CAS No. 663186-02-5

N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE

Cat. No.: B3277629
CAS No.: 663186-02-5
M. Wt: 314.4 g/mol
InChI Key: YUFZPSYDCQHKRA-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound features a benzothiazole ring fused to a benzamide moiety, with an ethylsulfanyl group attached to the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE typically involves the condensation of 2-aminobenzothiazole with 2-(ethylsulfanyl)benzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antifungal and antibacterial properties, showing activity against a range of pathogens.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE is unique due to the presence of both the benzothiazole ring and the ethylsulfanyl group, which contribute to its distinct biological activities and chemical reactivity. The combination of these structural features enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFZPSYDCQHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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